molecular formula C3H3NO2S B2735413 5-Methyl-1,3,4-oxathiazol-2-one CAS No. 17452-74-3

5-Methyl-1,3,4-oxathiazol-2-one

Cat. No. B2735413
CAS RN: 17452-74-3
M. Wt: 117.12
InChI Key: KKGFUGWQXUYMEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Methyl-1,3,4-oxathiazol-2-one provides insights into its composition: CHNOS . The average mass is approximately 117.126 Da , with a monoisotopic mass of 116.988449 Da .

Scientific Research Applications

Similarities to 1,4,2-Oxathiazolium Salts

5-Methylmercapto-1,4,2-oxathiazoles, closely related to 5-Methyl-1,3,4-oxathiazol-2-one, have been studied for their solvolysis in strong acid, leading to the production of 1,4,2-oxathiazolium salts. These compounds exhibit remarkable similarities in their 13 C NMR spectra, suggesting close electronic structures between the isomeric cations (Yung & Sammes, 1991).

Structural Influence of Substituents

A series of 5-aryl(thienyl) substituted 1,3,4-oxathiazol-2-ones, which includes 5-Methyl-1,3,4-oxathiazol-2-one derivatives, were synthesized and analyzed. X-ray analysis demonstrated the coplanar nature of the thiophene and oxathiazolone fragments, with electron acceptor substituents significantly affecting the system conjugation in the oxathiazolone ring (Krayushkin et al., 2010).

Antitubercular Potential

5-Styryl-oxathiazol-2-ones, closely related to 5-Methyl-1,3,4-oxathiazol-2-one, have been explored as Mycobacterium tuberculosis (Mtb) proteasome inhibitors. These compounds show a promising selectivity profile for Mtb over human proteasomes and potential as novel antitubercular agents (Russo et al., 2015).

Polymer-Bound Nitrile Sulphides

5-Methyl-1,3,4-oxathiazol-2-one derivatives, as part of copolymers, undergo thermal decarboxylation to form polymer-bound nitrile sulphides. These reactions indicate potential applications in materials science and polymer chemistry (Mortier et al., 1983; Mortier et al., 1987).

X-ray Crystal Structure

The molecular structure of 5-phenyl-1,3,4-oxathiazol-2-one, a related compound, was determined through X-ray crystallography, providing insights into the geometric parameters and crystallography of such compounds (Schriver & Zaworotko, 1995).

Thermal Responsiveness

5,5-Disubstituted 1,4,2-oxathiazoles, related to 5-Methyl-1,3,4-oxathiazol-2-one, have been studied for their thermal rearrangement and fragmentation into isothiocyanates. The substituent at the 5-position significantly influences fragmentation (Hewitt et al., 2015).

NMR Chemical Shifts and Theoretical Studies

Spectral and theoretical studies of 1,3,4-oxathiazol-2-one derivatives, including 5-phenyl derivatives, have been conducted to understand the substituent effects on NMR chemical shifts. These studies are crucial for the structural analysis and characterization of such compounds (Markgraf et al., 2007).

Novel Antiviral Agents

Compounds with an oxathiazol-2-one moiety, related to 5-Methyl-1,3,4-oxathiazol-2-one, have been synthesized and evaluated as potential antiviral agents against HIV-1 and COVID-19, showcasing the compound's relevance in medicinal chemistry (Alvarez et al., 1994; Rashdan et al., 2021).

properties

IUPAC Name

5-methyl-1,3,4-oxathiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c1-2-4-7-3(5)6-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGFUGWQXUYMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3,4-oxathiazol-2-one

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